molecular formula C19H21IN2 B14690180 1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide CAS No. 25413-41-6

1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide

Cat. No.: B14690180
CAS No.: 25413-41-6
M. Wt: 404.3 g/mol
InChI Key: VKVVLRRNHXRKIG-UHFFFAOYSA-M
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Description

1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide is a quinolinium derivative known for its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide typically involves the reaction of 1,7-dimethylquinoline with p-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the quinolinium iodide salt. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by the addition of iodine to form the iodide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinolinium ring to a dihydroquinoline structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinolinium ring and the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinolinium N-oxides, dihydroquinolines, and substituted quinolinium derivatives, which have diverse applications in organic synthesis and material science .

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide involves its interaction with molecular targets through its quinolinium core and dimethylamino group. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. Its nonlinear optical properties are attributed to the delocalization of π-electrons within the quinolinium ring, which enhances its interaction with light and other electromagnetic radiation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide
  • 4-(1,7-Dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline iodide
  • 2-(4-(Dimethylamino)phenyl)-1,3-dimethyl-1H-perimidin-3-ium iodide

Uniqueness

1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide is unique due to its specific substitution pattern on the quinolinium ring, which imparts distinct electronic and optical properties. Compared to similar compounds, it exhibits higher third-order nonlinear optical susceptibility and better thermal stability, making it more suitable for advanced photonic and optoelectronic applications .

Properties

CAS No.

25413-41-6

Molecular Formula

C19H21IN2

Molecular Weight

404.3 g/mol

IUPAC Name

4-(1,7-dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline;iodide

InChI

InChI=1S/C19H21N2.HI/c1-14-5-6-16-9-12-18(21(4)19(16)13-14)15-7-10-17(11-8-15)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1

InChI Key

VKVVLRRNHXRKIG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=[N+]2C)C3=CC=C(C=C3)N(C)C.[I-]

Origin of Product

United States

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